Cas no 1936186-85-4 (2-(dimethylamino)methyl-5H,6H,7H,8H-imidazo1,2-apyridin-6-amine)

2-(Dimethylamino)methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine is a heterocyclic amine derivative featuring a fused imidazo[1,2-a]pyridine core with a dimethylaminomethyl substituent. This compound is of interest in medicinal chemistry due to its potential as a versatile intermediate for the synthesis of biologically active molecules. The presence of both amine and dimethylamino functionalities enhances its reactivity, enabling further derivatization for applications in drug discovery and development. Its rigid bicyclic structure may contribute to improved binding affinity in target interactions. The compound's stability and synthetic accessibility make it a valuable building block for exploring novel pharmacophores, particularly in central nervous system (CNS) and antimicrobial research.
2-(dimethylamino)methyl-5H,6H,7H,8H-imidazo1,2-apyridin-6-amine structure
1936186-85-4 structure
Product Name:2-(dimethylamino)methyl-5H,6H,7H,8H-imidazo1,2-apyridin-6-amine
CAS No:1936186-85-4
MF:C10H18N4
MW:194.276721477509
CID:5247492
Update Time:2025-06-27

2-(dimethylamino)methyl-5H,6H,7H,8H-imidazo1,2-apyridin-6-amine Chemical and Physical Properties

Names and Identifiers

    • Imidazo[1,2-a]pyridine-2-methanamine, 6-amino-5,6,7,8-tetrahydro-N,N-dimethyl-
    • 2-(dimethylamino)methyl-5H,6H,7H,8H-imidazo1,2-apyridin-6-amine
    • Inchi: 1S/C10H18N4/c1-13(2)6-9-7-14-5-8(11)3-4-10(14)12-9/h7-8H,3-6,11H2,1-2H3
    • InChI Key: HPOIFKTUBRHILZ-UHFFFAOYSA-N
    • SMILES: C12=NC(CN(C)C)=CN1CC(N)CC2

2-(dimethylamino)methyl-5H,6H,7H,8H-imidazo1,2-apyridin-6-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-258856-1g
2-[(dimethylamino)methyl]-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine
1936186-85-4
1g
$0.0 2023-09-14
Enamine
EN300-258856-1.0g
2-[(dimethylamino)methyl]-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine
1936186-85-4
1.0g
$0.0 2023-03-01

2-(dimethylamino)methyl-5H,6H,7H,8H-imidazo1,2-apyridin-6-amine Related Literature

Additional information on 2-(dimethylamino)methyl-5H,6H,7H,8H-imidazo1,2-apyridin-6-amine

Introduction to 2-(Dimethylamino)methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine (CAS No. 1936186-85-4)

2-(Dimethylamino)methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine (CAS No. 1936186-85-4) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of imidazopyridines, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and neuroprotective effects.

The chemical structure of 2-(dimethylamino)methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine features a central imidazopyridine core with a dimethylaminomethyl substituent at the 2-position. This specific substitution pattern imparts distinct pharmacological properties to the molecule, making it a promising candidate for further investigation in drug development.

Recent studies have highlighted the potential of 2-(dimethylamino)methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine in various therapeutic areas. One notable area of research is its role as a modulator of neurotransmitter systems. The compound has been shown to interact with serotonin and dopamine receptors, suggesting its potential utility in treating neurological disorders such as depression and Parkinson's disease.

In addition to its receptor modulation properties, 2-(dimethylamino)methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine has demonstrated significant anti-inflammatory effects. Preclinical studies have indicated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This property makes it a potential candidate for the treatment of inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic profile of 2-(dimethylamino)methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine has also been extensively studied. It exhibits good oral bioavailability and favorable metabolic stability, which are crucial factors for its development as an oral therapeutic agent. Furthermore, the compound has shown low toxicity in preclinical models, suggesting a favorable safety profile.

Clinical trials are currently underway to evaluate the safety and efficacy of 2-(dimethylamino)methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine in human subjects. Early results from phase I trials have been promising, with the compound demonstrating good tolerability and pharmacodynamic activity. These findings have paved the way for further clinical evaluation in larger patient populations.

In conclusion, 2-(dimethylamino)methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine (CAS No. 1936186-85-4) represents a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in the pharmaceutical industry. As ongoing studies continue to uncover its full potential, this compound may play a significant role in advancing the treatment of various diseases and conditions.

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